3-Methylphenyl 5-phenyl-1,2-oxazole-3-carboxylate
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Overview
Description
3-Methylphenyl 5-phenyl-1,2-oxazole-3-carboxylate is a heterocyclic compound belonging to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylphenyl 5-phenyl-1,2-oxazole-3-carboxylate typically involves the cyclization of α,β-acetylenic oximes. One common method employs AuCl₃-catalyzed cycloisomerization, which leads to substituted isoxazoles in good yields under moderate reaction conditions . Another approach involves the oxidation of propargylamines to the corresponding oximes, followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods
For large-scale production, the reaction of ethyl 4-aryl-2,4-dioxobutanoates with hydroxylamine free base in ethanol under reflux conditions is a preferred method. This approach is advantageous due to its simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions
3-Methylphenyl 5-phenyl-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Methylphenyl 5-phenyl-1,2-oxazole-3-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 3-Methylphenyl 5-phenyl-1,2-oxazole-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to biological targets, influencing their activity. For instance, it can inhibit enzymes or modulate receptor functions, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-phenyl-1,2-oxazole-3-carboxylate: Similar in structure but with an ethyl group instead of a methyl group.
3-(3-Methylphenyl)-5-phenyl-1,2,4-oxadiazole: Contains an oxadiazole ring instead of an isoxazole ring.
Uniqueness
3-Methylphenyl 5-phenyl-1,2-oxazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H13NO3 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
(3-methylphenyl) 5-phenyl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C17H13NO3/c1-12-6-5-9-14(10-12)20-17(19)15-11-16(21-18-15)13-7-3-2-4-8-13/h2-11H,1H3 |
InChI Key |
BXSQIBFMWVRDTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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